2-[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol
Description
2-[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol is a tertiary amine derivative featuring a substituted thiophene moiety. The compound combines an ethanolamine backbone with an isopropyl group and a 3-methyl-thiophen-2-ylmethyl substituent. Its molecular structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and organic synthesis.
The compound was historically available under CAS number 1401666-12-3 (Ref: 10-F084789) but is now discontinued, limiting its commercial accessibility .
Properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-9(2)12(5-6-13)8-11-10(3)4-7-14-11/h4,7,9,13H,5-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNKYEHINVZVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CCO)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Formation of the Ethanolamine Moiety: The ethanolamine moiety can be synthesized by reacting ethylene oxide with ammonia or an amine under controlled conditions.
Chemical Reactions Analysis
2-[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol has several scientific research applications:
Medicinal Chemistry: The compound’s thiophene ring is known for its biological activity, making it a potential candidate for drug development.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, leading to biological effects. The ethanolamine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in 1353985-63-3 increases lipophilicity and may improve binding affinity to hydrophobic targets .
- Polar Substituents : Methoxy (20938-79-8) and chloro (23299-18-5) groups introduce polarity and steric effects, influencing solubility and receptor interactions .
Pharmacological and Physicochemical Properties
| Property | This compound | 2-{Isopropyl[3-(trifluoromethyl)benzyl]amino}ethanol | 2-Isopropylamino-1-(3-methoxyphenyl)ethanol |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (~2.5, estimated) | High (~3.8 due to CF3) | Moderate (~2.0 due to methoxy) |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) | 2 | 2 |
| Metabolic Stability | Likely high (thiophene resistance to oxidation) | Moderate (CF3 slows metabolism) | Low (methoxy prone to demethylation) |
| Bioactivity | Not reported; potential kinase inhibition | Not reported; possible CNS activity | β-adrenergic modulation (structural analogy) |
Biological Activity
The compound 2-[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol is a novel organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Isopropyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- 3-Methyl-thiophen-2-ylmethyl moiety : This aromatic ring may enhance binding affinity to biological targets.
- Ethanolamine backbone : Known for its role in neurotransmitter synthesis and potential neuroprotective effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A comparative analysis of similar compounds has shown that modifications in the structure can significantly influence antitumor activity. For example, derivatives of 1,2,4-oxadiazole have demonstrated potent cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, it is hypothesized that it may exhibit similar properties due to its structural analogies.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 2.76 |
| Compound B | CaCo-2 | 9.27 |
| 2-Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino-ethanol | TBD | TBD |
Neuroprotective Effects
The ethanolamine moiety suggests potential neuroprotective effects. Ethanolamines are known to participate in the synthesis of phospholipids and neurotransmitters, which play crucial roles in neuronal function. Research into related compounds indicates that they may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. For instance, derivatives containing thiophene rings have shown activity against various bacterial strains. Investigating the antimicrobial efficacy of this compound could reveal its potential as a therapeutic agent in treating infections.
Study 1: Antitumor Activity Assessment
In a study evaluating the antitumor activity of various thiophene-containing compounds, several derivatives exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Neuroprotective Mechanisms
Research on ethanolamine derivatives has indicated their role in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound could potentially offer neuroprotective benefits.
Study 3: Antimicrobial Efficacy
A series of thiophene derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of effectiveness, warranting further exploration into the antimicrobial potential of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
